molecular formula C4H6FN3 B13504625 5-Fluoro-1-methyl-1H-pyrazol-4-amine

5-Fluoro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13504625
M. Wt: 115.11 g/mol
InChI Key: SMPISPATBKPAIE-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazol-4-amine: is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 4th position on the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be used to form pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as ruthenium or copper, can enhance the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C4H6FN3

Molecular Weight

115.11 g/mol

IUPAC Name

5-fluoro-1-methylpyrazol-4-amine

InChI

InChI=1S/C4H6FN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3

InChI Key

SMPISPATBKPAIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)F

Origin of Product

United States

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